molecular formula C22H23ClF3N B601907 (S)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoroMethyl)phenyl)propan-1-aMine (hydrochloride) CAS No. 1025064-33-8

(S)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoroMethyl)phenyl)propan-1-aMine (hydrochloride)

Cat. No. B601907
CAS RN: 1025064-33-8
M. Wt: 393.87
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac Cinacalcet HCl is the metabolites of Cinacalcet.

Scientific Research Applications

Calcimimetic Agent in Pharmaceutical Formulations

rac Cinacalcet HCl: is primarily used as a calcimimetic agent in pharmaceutical formulations. It interacts with the calcium-sensing receptor (CaSR) on the parathyroid gland, modulating parathyroid hormone (PTH) release. This application is crucial for treating secondary hyperparathyroidism in patients with chronic kidney disease on dialysis .

Synthesis Process Optimization

The compound’s synthesis process has been studied extensively to improve yield and purity. Research has shown that the agitation speed during the reaction can significantly affect the kinetics of Schiff’s base formation, which is a critical step in the synthesis of Cinacalcet HCl. Optimizing this parameter can lead to an efficient one-pot process with a yield of approximately 70% .

Impurity Analysis and Control

Analytical methods such as RP-UPLC have been developed for the estimation of impurities in Cinacalcet Hydrochloride Active Pharmaceutical Ingredient (API) and its formulations. Stability-indicating methods are essential for ensuring the quality and safety of the drug throughout its shelf life .

Eco-Friendly Spectroscopic Methods

New eco-friendly and stability-indicating spectroscopic methods have been developed for estimating Cinacalcet HCl in pharmaceutical formulations. These methods are designed to be environmentally friendly, minimizing the use of hazardous solvents and reducing waste production .

Treatment of Hypercalcemia

Cinacalcet HCl therapy has been shown to reduce the risk of hypercalcemia, a condition characterized by elevated calcium levels in the blood. This application is particularly relevant for patients with parathyroid carcinoma or primary hyperparathyroidism .

Scale-Up Challenges and Solutions

The transition from laboratory-scale to pilot and production scales poses challenges due to differences in physical and mechanical conditions. Systematic studies have been conducted to understand the impact of these conditions on the quality and yield of Cinacalcet HCl, providing insights for successful scale-up .

Green Chemistry Approaches

The development of Cinacalcet HCl involves green chemistry principles to reduce environmental impact. This includes the use of nonhazardous diluents and the evaluation of the greenness profile of analytical methods, ensuring sustainable production practices .

Pharmacokinetic and Pharmacodynamic Studies

Cinacalcet HCl has been the subject of pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies help in optimizing dosing regimens and predicting drug interactions .

Mechanism of Action

properties

IUPAC Name

N-(1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANQWUQOEJZMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.